

A Technical Guide to the Spectroscopic Properties of C.I. Vat Green 1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ci Vat green 1*

Cat. No.: *B1669112*

[Get Quote](#)

Introduction

C.I. Vat Green 1, also known by trade names such as Jade Green and Indanthren Brilliant Green B, is a synthetic organic dye belonging to the violanthrone class of compounds.^{[1][2]} Its molecular structure is 16,17-Dimethoxydinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione.^[3] As a vat dye, it is characterized by its insolubility in water in its oxidized pigmentary state.^[4] For application, primarily in the textile industry for dyeing cellulosic fibers like cotton, it must first be converted to its water-soluble "leuco" form through alkaline reduction.^{[4][5]} This technical guide provides a comprehensive overview of the known spectroscopic properties of C.I. Vat Green 1, detailed experimental protocols for its characterization, and a workflow for analysis. Information regarding its involvement in biological signaling pathways is absent from the current scientific literature, as its primary application is industrial rather than pharmaceutical.^{[6][7]}

Data Presentation

The quantitative data available for C.I. Vat Green 1 is summarized in the tables below. It is important to note that while UV-Visible absorption data for the reduced leuco form is available, specific photoluminescence data such as emission maximum and quantum yield for C.I. Vat Green 1 are not prominently reported in the reviewed literature. However, other violanthrone derivatives are known to exhibit fluorescence.^{[8][9]}

Table 1: General and Physical Properties of C.I. Vat Green 1

Property	Value	Reference
C.I. Name	Vat Green 1	[3]
C.I. Number	59825	[2]
CAS Number	128-58-5	[2]
Molecular Formula	<chem>C36H20O4</chem>	[2][3]
Molecular Weight	516.54 g/mol	[2]
Physical Form	Dark green powder	[10]
Solubility	Insoluble in water, ethanol, chloroform. Soluble in hot tetrahydronaphthalene and slightly soluble in acetone and nitrobenzene.	[2][10]

Table 2: Spectroscopic Properties of C.I. Vat Green 1

Parameter	Value	Conditions	Reference
<hr/>			
UV-Visible Absorption			
<hr/>			
λ_{max} (Oxidized Form)	No distinct maximum; broad band observed.	In solution, scattering effects from insoluble particles interfere with measurement.	
<hr/>			
λ_{max} (Reduced "Leuco" Form)	610 nm	In an alkaline solution of sodium hydrosulphite.	
<hr/>			
Photoluminescence			
<hr/>			
Emission Maximum (λ_{em})	Data not available in cited literature.	-	
<hr/>			
Fluorescence	Data not available in cited literature.	-	
Quantum Yield (Φ_{F})	Data not available in cited literature.	-	
<hr/>			

Experimental Protocols

The following sections detail the methodologies for determining the key spectroscopic properties of C.I. Vat Green 1.

Protocol 1: Determination of UV-Visible Absorption Spectrum

This protocol describes the measurement of the UV-Vis absorption spectrum for both the insoluble (oxidized) and soluble leuco (reduced) forms of C.I. Vat Green 1.

1. Materials and Equipment:

- C.I. Vat Green 1
- A suitable organic solvent for the oxidized form (e.g., hot tetrahydronaphthalene) or an appropriate aqueous dispersion.
- For the leuco form: Sodium hydroxide (NaOH), sodium hydrosulfite ($\text{Na}_2\text{S}_2\text{O}_4$), and deionized water.
- Dual-beam UV-Vis spectrophotometer
- Quartz or glass cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

2. Procedure for Oxidized Form:

- Sample Preparation: Prepare a dilute dispersion of C.I. Vat Green 1 in the chosen solvent. Due to its insolubility, achieving a true solution may not be possible, and light scattering is expected.
- Blank Measurement: Fill a cuvette with the pure solvent to be used as the blank. Place it in the reference beam of the spectrophotometer.

- Sample Measurement: Fill a second cuvette with the dye dispersion.
- Spectrum Acquisition: Scan the sample across a wavelength range of 400–800 nm. The resulting spectrum is likely to be a broad band without a sharp maximum due to scattering.

3. Procedure for Reduced (Leuco) Form:

- Preparation of Reducing Solution: Prepare an alkaline reducing bath by dissolving NaOH and sodium hydrosulfite in deionized water.
- Vatting Process: Disperse a known quantity of C.I. Vat Green 1 in the alkaline solution. Gently heat (e.g., to 50-60 °C) to facilitate the reduction to the soluble blue-colored leuco form.[\[10\]](#)
- Blank Measurement: Use the alkaline reducing solution without the dye as the blank.
- Sample Measurement: Once the dye is fully reduced and dissolved, take an aliquot of the leuco dye solution and place it in a sample cuvette.
- Spectrum Acquisition: Immediately scan the absorbance from 400–800 nm. Record the wavelength of maximum absorbance (λ_{max}).

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ_F)

This protocol outlines the comparative method for determining the fluorescence quantum yield of a fluorescent compound, which can be applied to C.I. Vat Green 1 or its derivatives. This method requires a well-characterized fluorescent standard with a known quantum yield.

1. Materials and Equipment:

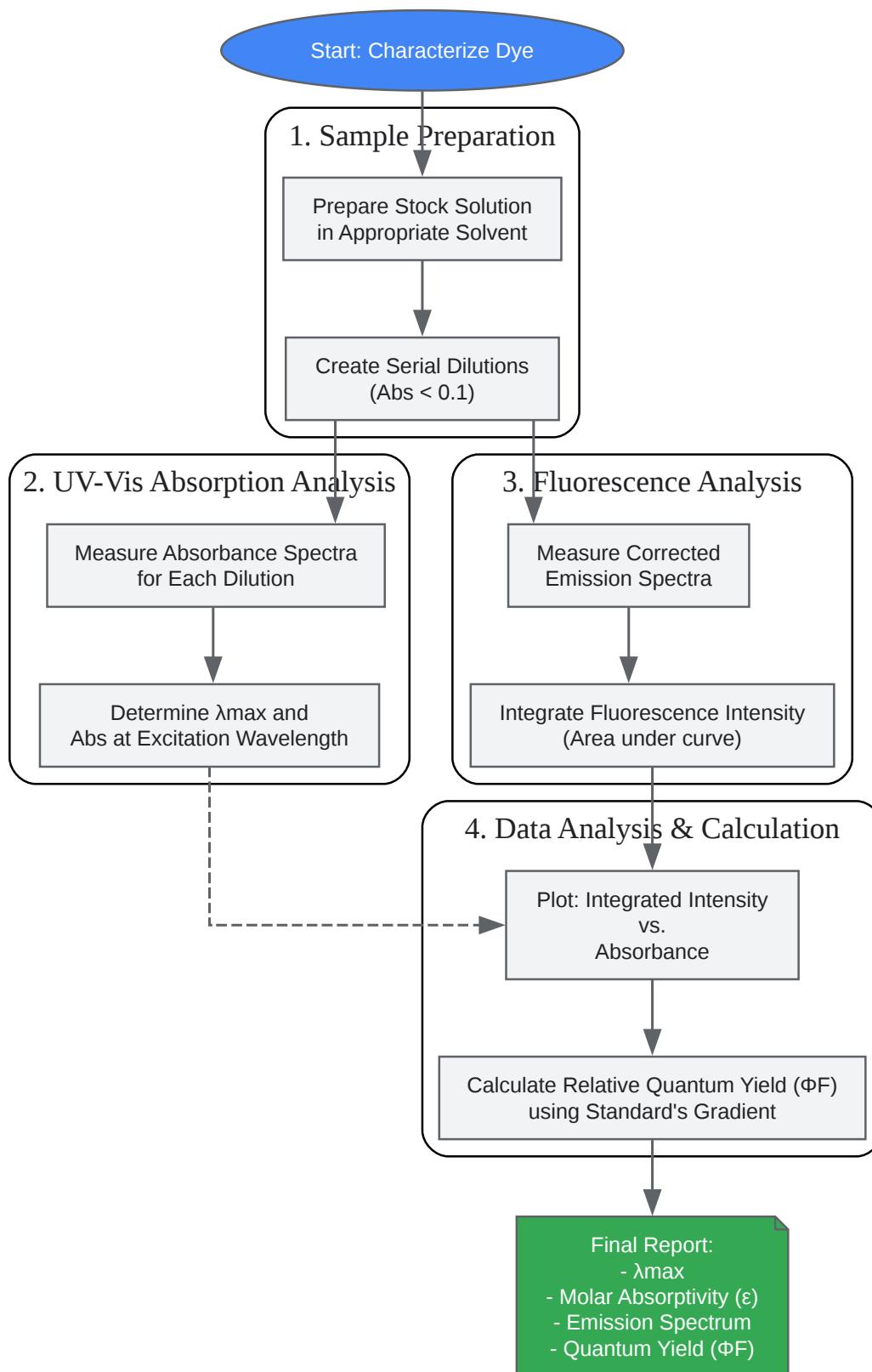
- C.I. Vat Green 1 dissolved in a suitable solvent (e.g., one in which it is soluble and fluorescent).
- Fluorescence standard with a known quantum yield ($\Phi_{F,ST}$) that absorbs at a similar excitation wavelength (e.g., Rhodamine 6G, Quinine Sulfate).

- Spectrofluorometer with corrected emission spectra capabilities.
- UV-Vis spectrophotometer.
- 1 cm path length quartz cuvettes.
- High-purity solvent.

2. Methodology:

- Select Excitation Wavelength: Choose an excitation wavelength where both the test sample and the standard have significant absorbance.
- Prepare Stock Solutions: Prepare stock solutions of the C.I. Vat Green 1 sample (X) and the standard (ST) in the same solvent.
- Prepare Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbances in the range of 0.02 to 0.1 at the chosen excitation wavelength to minimize inner filter effects.
- Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each diluted solution at the excitation wavelength.
- Measure Fluorescence Spectra: For each solution, record the corrected fluorescence emission spectrum using the spectrofluorometer, ensuring identical instrument settings (e.g., excitation/emission slit widths) for all measurements.
- Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
- Data Analysis:
 - For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.
 - Determine the slope (Gradient) of the resulting straight line for both the sample ($Grad_x$) and the standard ($Grad_{st}$).

- Calculate the quantum yield of the sample ($\Phi_{F,X}$) using the following equation:


$$\Phi_{F,X} = \Phi_{F,ST} * (\text{Grad}_x / \text{Grad}_{st}) * (\eta_x^2 / \eta_{st}^2)$$

Where:

- $\Phi_{F,ST}$ is the quantum yield of the standard.
- Grad_x and Grad_{st} are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
- η_x and η_{st} are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Mandatory Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a dye such as C.I. Vat Green 1.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization of a Fluorescent Dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Violanthrone - Wikipedia [en.wikipedia.org]
- 2. worlddyeviety.com [worlddyeviety.com]
- 3. C.I. Vat Green 1 | C36H20O4 | CID 31410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.fibre2fashion.com [static.fibre2fashion.com]
- 5. sozal.com.tr [sozal.com.tr]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. A novel NIR violanthrone derivative with high electron-deficiency: effect of fluorescence on dicyanomethylene substitution [journal.hep.com.cn]
- 10. Vat Green 1 - Vat Brilliant Green 3B - Vat Brilliant Green FFB from Emperor Chem [emperordye.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Properties of C.I. Vat Green 1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1669112#spectroscopic-properties-of-ci-vat-green-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com